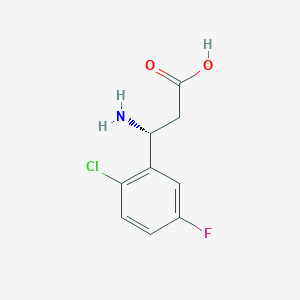![molecular formula C9H10F3NO B13043015 (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL](/img/structure/B13043015.png)
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is a compound of significant interest in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL typically involves the introduction of difluoromethyl and fluorophenyl groups onto an ethan-1-OL backbone. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a precursor molecule. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, often utilizing metal-based catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-Amino-2-[3-(trifluoromethyl)-4-fluorophenyl]ethan-1-OL
- (2S)-2-Amino-2-[3-(difluoromethyl)-4-chlorophenyl]ethan-1-OL
- (2S)-2-Amino-2-[3-(difluoromethyl)-4-bromophenyl]ethan-1-OL
Uniqueness
Compared to similar compounds, (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is unique due to its specific combination of difluoromethyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-7-2-1-5(8(13)4-14)3-6(7)9(11)12/h1-3,8-9,14H,4,13H2/t8-/m1/s1 |
InChI-Schlüssel |
YLXYZZGCVCMKLF-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C(F)F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
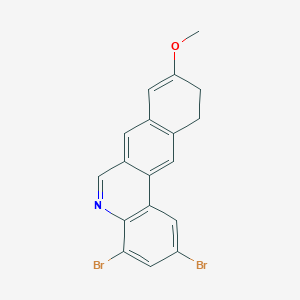
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
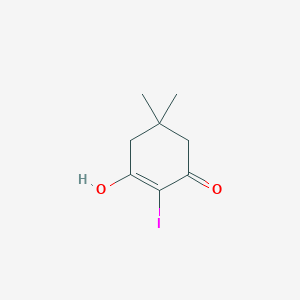
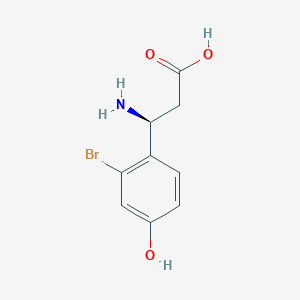
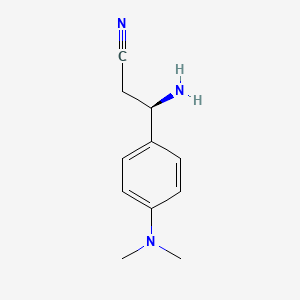


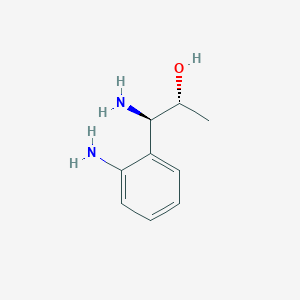
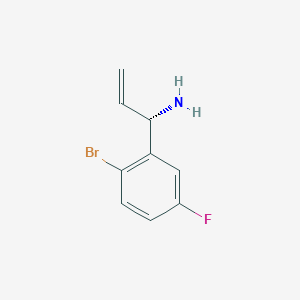
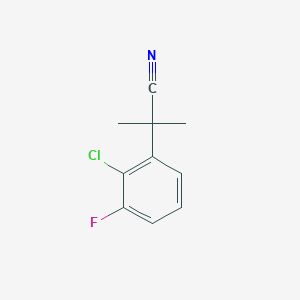
![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
